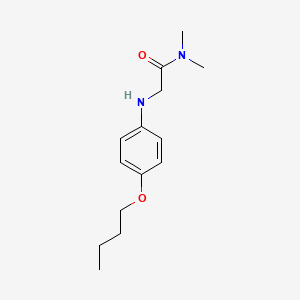

2-(4-butoxyanilino)-N,N-dimethylacetamide

Description

Overview of Anilinoacetamide Scaffolds in Organic Chemistry

The anilinoacetamide scaffold, a key feature of the title compound, consists of an acetamide (B32628) moiety where the nitrogen atom is part of an aniline (B41778) structure. This framework is of considerable interest in organic chemistry due to its presence in numerous biologically active molecules. The anilinoacetamide core can be readily modified at several positions, allowing chemists to systematically alter its properties and explore structure-activity relationships. The versatility of this scaffold makes it a common target in the synthesis of new chemical entities.

Strategic Importance of Amide and Aniline Moieties in Molecular Design

The amide bond is a cornerstone of organic and medicinal chemistry, renowned for its stability and its role as a hydrogen bond donor and acceptor. rsc.org This functionality is fundamental to the structure of peptides and proteins and is present in approximately a quarter of all currently marketed pharmaceuticals. nih.gov The planarity and conformational rigidity of the amide bond help to orient substituents in a defined three-dimensional space, which is crucial for molecular recognition at biological targets.

The aniline moiety, a substituted benzene (B151609) ring attached to a nitrogen atom, is another privileged structure in molecular design. It serves as a versatile synthetic intermediate and a key pharmacophore in many therapeutic agents. The aromatic ring can engage in various non-covalent interactions, such as π-stacking, which are important for binding to biological macromolecules. wikipedia.org The nitrogen atom's basicity and its ability to be substituted allow for fine-tuning of a molecule's electronic and lipophilic properties. The 2-substituted aniline scaffold, in particular, has been widely utilized in the development of anti-tumor agents. mdpi.com

Contextualization of 2-(4-butoxyanilino)-N,N-dimethylacetamide within Contemporary Chemical Synthesis and Exploration

2-(4-butoxyanilino)-N,N-dimethylacetamide emerges from the convergence of these important structural motifs. Its architecture, featuring a tertiary amide and a substituted aniline, positions it as a compound of interest in contemporary chemical exploration. The N,N-dimethylacetamide group offers a polar, aprotic feature, while the 4-butoxyanilino portion provides a lipophilic and aromatic character. This combination of functionalities suggests that the compound could be explored for a variety of applications where such properties are desirable. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure is representative of scaffolds investigated in medicinal chemistry and materials science.

Properties

CAS No. |

92493-33-9 |

|---|---|

Molecular Formula |

C14H22N2O2 |

Molecular Weight |

250.34 g/mol |

IUPAC Name |

2-(4-butoxyanilino)-N,N-dimethylacetamide |

InChI |

InChI=1S/C14H22N2O2/c1-4-5-10-18-13-8-6-12(7-9-13)15-11-14(17)16(2)3/h6-9,15H,4-5,10-11H2,1-3H3 |

InChI Key |

PPRDHOZVRKPWRO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)NCC(=O)N(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 4 Butoxyanilino N,n Dimethylacetamide

Historical Development of Synthetic Routes to Anilinoacetamides

The synthesis of anilinoacetamides has evolved significantly over the decades, paralleling the broader advancements in carbon-nitrogen (C-N) bond formation in organic synthesis. Early methods often relied on classical nucleophilic substitution reactions, which, while foundational, presented limitations in scope and efficiency.

Historically, the alkylation of anilines with α-haloacetamides was a primary approach. This method, rooted in classical SN2 reaction principles, involves the direct reaction of an aniline (B41778) derivative with a suitable haloacetamide. However, these reactions often suffered from drawbacks such as the need for harsh reaction conditions, limited substrate scope, and the potential for over-alkylation, leading to mixtures of products. masterorganicchemistry.com

A paradigm shift in the synthesis of N-aryl compounds, including anilinoacetamides, occurred with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, first reported in the mid-1990s, revolutionized C-N bond formation by providing a highly versatile and efficient method for coupling amines with aryl halides. wikipedia.orglibretexts.org This reaction significantly expanded the range of accessible anilinoacetamide structures, allowing for the coupling of a wide variety of substituted anilines and functionalized acetamide (B32628) precursors under relatively mild conditions. The development of increasingly sophisticated phosphine (B1218219) ligands has further refined this methodology, enhancing catalytic activity and broadening the functional group tolerance. youtube.com

Detailed Analysis of Synthetic Strategies for 2-(4-butoxyanilino)-N,N-dimethylacetamide

The synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide can be approached through several strategic disconnections, primarily centered around the formation of the crucial aniline-acetamide C-N bond.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of the target molecule, 2-(4-butoxyanilino)-N,N-dimethylacetamide, points to two primary precursors: 4-butoxyaniline (B1265475) and a two-carbon electrophile bearing the N,N-dimethylacetamide moiety. This disconnection leads to the identification of key starting materials that are commercially available or readily synthesized.

The primary precursors identified through this analysis are:

4-Butoxyaniline: This aniline derivative serves as the nucleophilic component in the key bond-forming step.

2-halo-N,N-dimethylacetamide: A common electrophilic partner is 2-chloro-N,N-dimethylacetamide, which provides the N,N-dimethylacetamide fragment.

The synthesis of these precursors is well-established. 4-Butoxyaniline can be prepared from 4-nitrophenol (B140041) through Williamson ether synthesis followed by reduction of the nitro group. 2-Chloro-N,N-dimethylacetamide is typically synthesized by the reaction of chloroacetyl chloride with dimethylamine.

Exploration of Classical and Modern Coupling Reactions

Two principal strategies emerge for the construction of 2-(4-butoxyanilino)-N,N-dimethylacetamide from the identified precursors: classical nucleophilic substitution and modern palladium-catalyzed Buchwald-Hartwig amination.

Classical Nucleophilic Substitution: This approach involves the direct alkylation of 4-butoxyaniline with 2-chloro-N,N-dimethylacetamide. The reaction proceeds via an SN2 mechanism where the nucleophilic nitrogen of 4-butoxyaniline attacks the electrophilic carbon of 2-chloro-N,N-dimethylacetamide, displacing the chloride leaving group. A base is typically required to neutralize the hydrogen chloride generated during the reaction and to deprotonate the resulting ammonium (B1175870) salt, thus regenerating the nucleophilic amine.

Buchwald-Hartwig Amination: This modern cross-coupling reaction offers a powerful alternative for forming the C-N bond. In this scenario, the reaction would involve the coupling of 4-butoxyaniline with a suitable aryl halide or triflate precursor to the acetamide sidechain, or more practically, the coupling of an aryl halide like 1-bromo-4-butoxybenzene (B1267048) with an amine equivalent of the acetamide. However, a more direct application of this methodology for the synthesis of the target molecule would involve a variation where a haloanilide is coupled with an amine. For the specific target, the more common approach is the direct alkylation of the aniline.

A comparison of these two methods highlights the advantages of the Buchwald-Hartwig amination in terms of milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org However, for a relatively simple target like 2-(4-butoxyanilino)-N,N-dimethylacetamide, the classical nucleophilic substitution may still be a viable and cost-effective option.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide are highly dependent on the chosen reaction conditions.

For the nucleophilic substitution pathway, key parameters to optimize include:

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they can solvate the cationic species formed during the reaction without deactivating the nucleophile.

Base: A variety of inorganic or organic bases can be employed. Common choices include potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or tertiary amines like triethylamine (B128534) (Et₃N). The choice of base can influence the reaction rate and minimize side reactions.

Temperature: The reaction is typically carried out at elevated temperatures to increase the reaction rate, although excessively high temperatures can lead to decomposition.

Stoichiometry: Using a slight excess of the aniline or the alkylating agent can help to drive the reaction to completion, but can also lead to purification challenges.

| Parameter | Condition for Nucleophilic Substitution |

| Reactants | 4-butoxyaniline, 2-chloro-N,N-dimethylacetamide |

| Solvent | DMF, Acetonitrile |

| Base | K₂CO₃, Et₃N |

| Temperature | 80-120 °C |

| Typical Yield | 70-90% |

For the Buchwald-Hartwig amination , optimization would focus on:

Catalyst System: This includes the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand. The ligand plays a crucial role in the efficiency of the catalytic cycle, with bulky, electron-rich ligands often providing the best results.

Base: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. libretexts.org

Solvent: Anhydrous, non-polar aprotic solvents like toluene (B28343) or dioxane are typically employed.

Temperature: Reactions are often run at elevated temperatures, typically in the range of 80-110 °C.

| Parameter | Condition for Buchwald-Hartwig Amination |

| Reactants | 1-bromo-4-butoxybenzene, 2-amino-N,N-dimethylacetamide |

| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand |

| Base | NaOtBu, LiHMDS |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Typical Yield | 80-95% |

Stereochemical Considerations in Synthesis (if applicable)

For the synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide, there are no stereocenters in the molecule. Therefore, stereochemical considerations are not applicable in this specific case.

Mechanistic Investigations of Key Synthetic Transformations

A deeper understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Mechanism of Nucleophilic Substitution (SN2): The reaction between 4-butoxyaniline and 2-chloro-N,N-dimethylacetamide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:

The lone pair of electrons on the nitrogen atom of 4-butoxyaniline acts as a nucleophile and attacks the electrophilic methylene (B1212753) carbon of 2-chloro-N,N-dimethylacetamide.

This attack occurs from the backside relative to the chlorine atom, leading to a trigonal bipyramidal transition state.

Simultaneously with the formation of the new C-N bond, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

The resulting ammonium salt is then deprotonated by a base present in the reaction mixture to yield the final product, 2-(4-butoxyanilino)-N,N-dimethylacetamide. chemguide.co.uk

A potential side reaction in this process is the further alkylation of the product, which is also a secondary amine and therefore nucleophilic. However, the steric hindrance and reduced nucleophilicity of the product amine compared to the starting aniline often limit this side reaction. masterorganicchemistry.com

Mechanism of Buchwald-Hartwig Amination: The catalytic cycle of the Buchwald-Hartwig amination is more complex and involves a series of steps centered around a palladium catalyst. wikipedia.orgnrochemistry.com While not the most direct route to the target compound, understanding its mechanism is key to modern C-N bond formation:

Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., 1-bromo-4-butoxybenzene) in an oxidative addition step to form a Pd(II) species.

Ligand Exchange/Amine Coordination: The amine (e.g., 2-amino-N,N-dimethylacetamide) coordinates to the palladium center, displacing a ligand.

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The success of this catalytic cycle is highly dependent on the nature of the phosphine ligand, which influences the rates of both the oxidative addition and reductive elimination steps.

Elucidation of Rate-Determining Steps

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the nucleophilic nitrogen atom of 4-butoxyaniline attacks the electrophilic carbon atom of 2-chloro-N,N-dimethylacetamide, leading to the simultaneous displacement of the chloride leaving group.

Role of Catalysis in Synthetic Efficiency

To enhance the rate and efficiency of the N-alkylation, various catalytic systems can be employed. While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of catalysts offers milder reaction conditions and improved yields.

Phase Transfer Catalysis (PTC) is a particularly effective technique. chemicalbook.com PTC facilitates the transfer of the anionic nucleophile (in this case, the deprotonated aniline) from an aqueous or solid phase to an organic phase where the alkylating agent is present. mdpi.com This is achieved using a phase-transfer catalyst, such as a quaternary ammonium salt, which forms an ion pair with the aniline anion, rendering it soluble in the organic phase. This approach can lead to higher reaction rates, lower temperatures, and the use of less hazardous inorganic bases. chemicalbook.com

Catalysts such as copper-chromite and ferric perchlorate (B79767) have also been investigated for the N-alkylation of anilines, offering alternative routes to enhance reaction efficiency. youtube.com These catalysts can activate the alkylating agent or enhance the nucleophilicity of the aniline.

| Catalyst Type | Potential Advantages |

| Phase Transfer Catalysts | Milder reaction conditions, use of inorganic bases, suitable for biphasic systems. chemicalbook.commdpi.com |

| Copper-Chromite | Can facilitate reactions with less reactive alkylating agents. youtube.com |

| Ferric Perchlorate | Offers an alternative metal-based catalytic system. youtube.com |

Byproduct Formation and Purification Strategies

The primary synthetic route is generally selective; however, side reactions can occur, leading to the formation of byproducts. A potential side reaction is the over-alkylation of the product, where the newly formed secondary amine reacts further with 2-chloro-N,N-dimethylacetamide to form a tertiary amine. However, the decreased nucleophilicity of the secondary amine product makes this a less favorable pathway.

Another possibility is the elimination reaction of 2-chloro-N,N-dimethylacetamide, particularly under strongly basic conditions and at higher temperatures, which would lead to the formation of N,N-dimethylacrylamide. jk-sci.com

The primary impurities are likely to be unreacted starting materials (4-butoxyaniline and 2-chloro-N,N-dimethylacetamide) and the hydrochloride salt of 4-butoxyaniline if a base is not used in stoichiometric amounts.

Purification of the final product typically involves the following steps:

Neutralization and Extraction: The reaction mixture is often treated with an aqueous base to neutralize any acid formed and then extracted with an organic solvent.

Washing: The organic layer is washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

Crystallization or Chromatography: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to obtain 2-(4-butoxyanilino)-N,N-dimethylacetamide of high purity. google.com

Green Chemistry Approaches in 2-(4-butoxyanilino)-N,N-dimethylacetamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Solvent-Free or Environmentally Benign Solvent Systems

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. Traditional solvents for N-alkylation reactions often include volatile organic compounds (VOCs) which have environmental and health concerns. whiterose.ac.uk

Research into solvent-free reaction conditions is a promising green alternative. tandfonline.com In such a scenario, the reactants themselves act as the reaction medium, often facilitated by microwave irradiation to provide efficient heating. This approach significantly reduces solvent waste.

Where a solvent is necessary, the focus is on using environmentally benign solvents . Water is an ideal green solvent, and the use of phase transfer catalysis can enable reactions to be carried out in aqueous-organic biphasic systems. chemicalbook.com Other greener solvent alternatives include biofuels and other bio-derived solvents. jk-sci.com

| Solvent Approach | Green Chemistry Advantage |

| Solvent-Free | Eliminates solvent waste, reduces energy consumption. tandfonline.com |

| Water | Non-toxic, non-flammable, and readily available. |

| Bio-derived Solvents | Renewable resource, often biodegradable. jk-sci.com |

Atom Economy and Waste Reduction Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. chemrxiv.org

The primary synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide via N-alkylation with 2-chloro-N,N-dimethylacetamide has a reasonably good atom economy. The main byproduct is a salt (e.g., sodium chloride if sodium hydroxide (B78521) is used as the base), which has a relatively low molecular weight.

To further improve the atom economy and reduce waste, alternative alkylating agents could be considered. For example, using an alcohol as the alkylating agent in a "borrowing hydrogen" methodology would produce only water as a byproduct, leading to a near-perfect atom economy. nih.gov

The E-Factor , which is the mass ratio of waste to the desired product, is another important metric for assessing the environmental impact of a process. sheldon.nl By employing solvent-free conditions and high-yield catalytic methods, the E-Factor for the synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide can be significantly minimized.

| Strategy | Impact on Waste Reduction |

| High-Yield Catalysis | Reduces the amount of unreacted starting materials in the waste stream. |

| Solvent-Free Synthesis | Eliminates the largest contributor to waste in many chemical processes. tandfonline.com |

| Alternative Alkylating Agents | Can lead to the formation of benign byproducts like water, improving atom economy. nih.gov |

Computational and Theoretical Studies on 2-(4-butoxyanilino)-N,N-dimethylacetamide Remain Unexplored

The initial objective was to construct a detailed article focusing on the computational and theoretical aspects of 2-(4-butoxyanilino)-N,N-dimethylacetamide. The intended structure of this analysis was to include in-depth sections on:

Quantum Mechanical (QM) Calculations: Delving into its electronic structure and molecular orbitals through methods like Density Functional Theory (DFT) for ground-state properties and ab initio calculations for higher accuracy.

Conformational Analysis: Investigating its three-dimensional structure and energy landscapes using Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations to identify stable conformations and potential tautomeric forms.

Reactivity Prediction: Utilizing computational models to forecast its chemical reactivity and potential reaction pathways.

However, the exhaustive search for relevant data to populate these sections yielded no specific studies focused on 2-(4-butoxyanilino)-N,N-dimethylacetamide. The scientific community has, to date, not published research that would allow for a detailed discussion of its theoretical and computational characteristics.

Consequently, it is not possible to provide an in-depth, scientifically accurate article that adheres to the requested outline. The absence of foundational research on this compound means that any attempt to generate the specified content would be purely speculative and would not meet the standards of scientific accuracy.

This lack of available information highlights a potential area for future research. Computational studies on 2-(4-butoxyanilino)-N,N-dimethylacetamide could provide valuable insights into its electronic properties, structural dynamics, and reactivity, which could be beneficial for various fields of chemical research and development.

Prediction of Reactivity and Reaction Pathways

Frontier Molecular Orbital (FMO) Theory Applications

No specific studies detailing the application of Frontier Molecular Orbital (FMO) theory to 2-(4-butoxyanilino)-N,N-dimethylacetamide have been found. Such a study would typically involve the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. These values are crucial for understanding the compound's reactivity, including its potential as an electron donor or acceptor in chemical reactions. The energy gap between the HOMO and LUMO is also a key indicator of molecular stability and reactivity. Without dedicated computational analysis, no data on HOMO-LUMO energies or their distribution across the molecular structure can be provided.

Transition State Modeling for Reaction Barriers

There is no available research on the transition state modeling for reactions involving 2-(4-butoxyanilino)-N,N-dimethylacetamide. This type of computational study is essential for determining the energy barriers of chemical reactions, thereby providing insights into reaction kinetics and mechanisms. Modeling would allow for the visualization of the transition state structure and the calculation of activation energies, which are fundamental parameters for predicting reaction rates.

Solvent Effects on Molecular Structure and Reactivity

The influence of solvents on the molecular structure and reactivity of 2-(4-butoxyanilino)-N,N-dimethylacetamide has not been a subject of specific computational investigation. Solvent effect studies, often carried out using implicit or explicit solvent models, are important for understanding how the polarity and other properties of the solvent medium can alter the conformational preferences, electronic structure, and reaction pathways of a molecule.

QSAR and Cheminformatics Modeling of Molecular Features (excluding biological activity/efficacy)

No Quantitative Structure-Activity Relationship (QSAR) or cheminformatics models specifically detailing the molecular features of 2-(4-butoxyanilino)-N,N-dimethylacetamide, exclusive of its biological activity, are present in the surveyed literature. QSAR studies on this compound would involve the calculation of various molecular descriptors (e.g., topological, electronic, steric) and correlating them with specific physicochemical properties. Such models are valuable for predicting the properties of related compounds without the need for experimental measurements.

Synthesis and Methodologies

General Synthetic Pathways for Anilinoacetamides

A general and efficient method for preparing 2-(arylamino)acetamides involves the reaction of a primary or secondary aniline (B41778) with a 2-haloacetylating agent, such as 2-chloro-N,N-dimethylacetamide. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of solvent and base can influence the reaction rate and yield.

Plausible Synthesis Route for 2-(4-butoxyanilino)-N,N-dimethylacetamide

A likely synthetic route to 2-(4-butoxyanilino)-N,N-dimethylacetamide is outlined below:

Step 1: Preparation of 4-butoxyaniline This starting material can be synthesized via the Williamson ether synthesis, by reacting 4-aminophenol (B1666318) with a butyl halide (e.g., 1-bromobutane) in the presence of a base like potassium carbonate.

Step 2: N-Alkylation of 4-butoxyaniline The synthesized 4-butoxyaniline would then be reacted with 2-chloro-N,N-dimethylacetamide. This reaction is typically performed in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), with a non-nucleophilic base like potassium carbonate or triethylamine (B128534). The reaction mixture is heated to facilitate the substitution.

4-butoxyaniline + 2-chloro-N,N-dimethylacetamide → 2-(4-butoxyanilino)-N,N-dimethylacetamide + HCl

The resulting product would then be isolated and purified using standard techniques such as extraction and chromatography.

Research and Exploration

Role in Chemical Synthesis and as a Research Intermediate

Compounds with the anilinoacetamide scaffold serve as versatile intermediates in the synthesis of more complex molecules. The functional groups present—the secondary amine, the amide, and the substituted aromatic ring—offer multiple points for further chemical modification. This allows for the construction of compound libraries for screening in various research applications.

Analogues and Their Applications in Scientific Research

Numerous analogues of 2-(4-butoxyanilino)-N,N-dimethylacetamide have been synthesized and evaluated for their biological activities. For example, various N-substituted anilinoacetamide derivatives have been investigated for their potential as:

Anti-inflammatory agents: Some 2-arylamino derivatives have shown anti-inflammatory effects. nih.gov

Antimicrobial agents: The acetamide (B32628) scaffold is present in many compounds with antibacterial and antifungal properties. nih.govnih.gov

Enzyme inhibitors: The ability of the amide and aniline (B41778) moieties to form specific interactions has led to the design of anilinoacetamide-based enzyme inhibitors. mdpi.com

The specific combination of a butoxy group and an N,N-dimethylacetamide moiety in the title compound would modulate its lipophilicity and polarity, which are key determinants of a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, 2-(4-butoxyanilino)-N,N-dimethylacetamide represents a chemical entity that fits within established frameworks of molecular design and could be a candidate for investigation in these or other areas of chemical and biological research.

Investigation of Molecular Interactions and Mechanistic Studies Non Biological Contexts or Mechanistic Focus

Ligand-Receptor Binding Studies (if applicable to non-biological targets, e.g., material science interactions)

There is no available research that details the ligand-receptor binding properties of 2-(4-butoxyanilino)-N,N-dimethylacetamide with non-biological targets such as those found in material science. Investigations into how this molecule might interact with synthetic receptors, nanoparticles, or other material surfaces have not been published.

Interaction with Macromolecular Structures (e.g., polymers, surfaces)

There is a lack of published data concerning the interaction of 2-(4-butoxyanilino)-N,N-dimethylacetamide with macromolecular structures like polymers or specific surfaces. While its constituent part, N,N-dimethylacetamide (DMAc), is a well-known solvent for many polymers, including cellulose (B213188) and polyacrylonitrile, the behavior of the full compound in this context has not been characterized. nih.gov Studies on N-alkyl and N-aryl acetamides have shown they can engage in intermolecular hydrogen bonding, suggesting that 2-(4-butoxyanilino)-N,N-dimethylacetamide could potentially interact with polymers capable of hydrogen bonding, but this remains speculative without direct experimental evidence. researchgate.net

Photophysical Properties and Electronic Excitations

A detailed characterization of the photophysical properties and electronic excitations of 2-(4-butoxyanilino)-N,N-dimethylacetamide is not available in the current body of scientific literature. The following subsections discuss the specific types of analyses for which data is not present.

UV-Vis Spectroscopy for Electronic Transitions

No specific UV-Vis absorption spectra for 2-(4-butoxyanilino)-N,N-dimethylacetamide, which would detail its electronic transitions, have been published. Generally, N-substituted aniline (B41778) derivatives exhibit absorption bands in the near-ultraviolet region. acs.org The presence of the 4-butoxyanilino group would be expected to influence the absorption maxima, as alkoxy substituents on an aniline ring can cause a bathochromic (red) shift in the UV-Vis spectrum. rsc.org However, without experimental data, the precise λmax and molar absorptivity values for this compound remain unknown.

Fluorescence and Phosphorescence Studies

There are no published fluorescence or phosphorescence studies for 2-(4-butoxyanilino)-N,N-dimethylacetamide. The aniline moiety can be fluorescent, and its emission properties are often sensitive to the solvent environment and the nature of its substituents. nih.govnih.gov Alkoxy-substituted anilines, in particular, have been synthesized and noted for their fluorescent properties. nih.gov It is plausible that 2-(4-butoxyanilino)-N,N-dimethylacetamide may exhibit fluorescence, but its excitation and emission spectra, quantum yield, and lifetime have not been experimentally determined. Information regarding its potential for phosphorescence is also unavailable.

Potential Non Clinical Applications and Materials Science Relevance

Role as a Synthetic Intermediate in Complex Molecule Construction

There is no available scientific literature detailing the use of 2-(4-butoxyanilino)-N,N-dimethylacetamide as a synthetic intermediate. In principle, its structure suggests potential utility in organic synthesis. The secondary amine could undergo N-alkylation or N-acylation, and the aromatic ring could be subject to electrophilic substitution, although the electron-donating nature of the butoxy and anilino groups would direct incoming electrophiles to specific positions. The N,N-dimethylacetamide side chain is generally stable but could potentially be hydrolyzed under harsh acidic or basic conditions. However, without published synthetic routes employing this specific molecule, its role as a building block in the construction of more complex molecules is purely speculative.

Application in Catalyst Design or Ligand Development

No research has been published on the application of 2-(4-butoxyanilino)-N,N-dimethylacetamide in catalyst design or as a ligand for metal complexes. The presence of nitrogen and oxygen atoms with lone pairs of electrons suggests that it could theoretically coordinate with metal centers. However, the potential denticity and the steric and electronic properties of the resulting metal complexes are unknown. The broader class of N,N-dimethylacetamide (DMAc) is known to act as a ligand in some coordination compounds, but this is a general property of the solvent and not indicative of a specifically designed ligand for catalytic purposes. nih.gov There is no evidence to suggest that 2-(4-butoxyanilino)-N,N-dimethylacetamide has been investigated for such applications.

Potential in Analytical Chemistry as a Derivatization Reagent or Probe

There is no documented use of 2-(4-butoxyanilino)-N,N-dimethylacetamide as a derivatization reagent or a chemical probe in analytical chemistry. Derivatization reagents are used to modify analytes to enhance their detectability or separability. ddtjournal.comgreyhoundchrom.com Typically, such reagents have specific reactive groups that target certain functional groups on the analyte. While the aniline (B41778) nitrogen of 2-(4-butoxyanilino)-N,N-dimethylacetamide could potentially react, it has not been developed or validated for this purpose. The search for novel derivatization agents is an active area of research, but this particular compound has not been identified as a candidate in published studies. nih.govresearchgate.netmdpi.com

Exploration in Agrochemical or Veterinary Science as a Target-Specific Modulator

No mechanistic studies or explorations of 2-(4-butoxyanilino)-N,N-dimethylacetamide as a target-specific modulator in agrochemical or veterinary science have been found in the public domain. While N,N-dimethylacetamide finds application as a solvent in the formulation of some agrochemicals and veterinary drugs, this is distinct from the active ingredient having a specific modulatory effect. chemicalbook.comecotec.vnresearchgate.net There is no evidence to suggest that 2-(4-butoxyanilino)-N,N-dimethylacetamide has been investigated for any specific biological activity in these fields.

Structure Activity Relationship Sar Studies of Analogs and Derivatives of 2 4 Butoxyanilino N,n Dimethylacetamide Mechanistic Focus

Systematic Modification of the Anilino Moiety

The anilino moiety, a substituted aniline (B41778) ring, plays a crucial role in the activity of this class of compounds. Modifications to this ring system, including the position and nature of substituents, can significantly impact molecular interactions with biological targets.

In the context of 4-anilinoquinolines, substitutions on the anilino ring have been shown to influence antitumor activity. For instance, the introduction of small electron-withdrawing groups, such as halogens, at the para-position of the anilino ring often leads to potent activity. nih.govnih.gov Conversely, bulky substituents or those that drastically alter the electronic landscape can be detrimental to activity, suggesting that a specific electronic and steric profile is required for optimal target engagement.

A hypothetical SAR study on 2-(4-butoxyanilino)-N,N-dimethylacetamide analogs where the anilino moiety is modified might yield the following results:

| Compound | Anilino Moiety Modification | Relative Activity (%) |

| 1 | 4-Butoxyanilino (Parent) | 100 |

| 2 | 4-Butoxy-2-methylanilino | 85 |

| 3 | 4-Butoxy-3-chloroanilino | 110 |

| 4 | 4-Butoxy-2,6-dimethylanilino | 40 |

| 5 | 4-Methoxyanilino | 70 |

| 6 | 4-Hydroxyanilino | 55 |

This table is illustrative and based on general principles of medicinal chemistry.

Variation of the Alkyl Chain (Butoxy Group)

The length and nature of the alkoxy chain at the para-position of the anilino ring are key determinants of the compound's physicochemical properties, such as lipophilicity. These properties, in turn, influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the target binding site.

Studies on other 4-alkoxy anilino compounds have shown that there is often an optimal chain length for biological activity. For example, in a series of 2-benzylbenzimidazole 'nitazene' opioids, the alkoxy chain length markedly influenced potency, with an ethoxy chain being the most potent, while a butoxy analog was less potent. nih.gov Similarly, in a series of 2-bromoalkoxyanthraquinones, a shorter C3 alkoxy chain exhibited the most promising antiproliferation activity against HCT116 cells. nih.gov This suggests that the binding pocket of the target may have a specific size limitation for the alkoxy group.

An extension of the alkyl chain beyond the optimum length can lead to a decrease in activity due to steric hindrance or unfavorable hydrophobic interactions. Conversely, a shorter chain may not provide sufficient lipophilicity for effective binding or cell permeability.

A hypothetical SAR study on 2-(4-alkoxyanilino)-N,N-dimethylacetamide analogs with varying alkyl chain lengths might reveal the following trend:

| Compound | Alkoxy Group | Alkyl Chain Length | Relative Activity (%) |

| 7 | Methoxy | 1 | 60 |

| 8 | Ethoxy | 2 | 85 |

| 9 | Propoxy | 3 | 95 |

| 1 | Butoxy | 4 | 100 |

| 10 | Pentoxy | 5 | 80 |

| 11 | Hexoxy | 6 | 65 |

This table is illustrative and based on general principles of medicinal chemistry.

Alterations to the N,N-dimethylacetamide Side Chain

The N,N-dimethylacetamide side chain is a critical pharmacophoric element. Its amide bond and N,N-dimethyl groups can participate in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with the biological target.

In SAR studies of related acetamide (B32628) derivatives, modifications to this side chain have been shown to have a profound impact on activity. For instance, in a series of phenylacetamide sodium channel blockers, a secondary amide linkage was preferred over a tertiary amide, and a three-carbon spacer between the amide and an amine was found to be optimal. nih.gov The N,N-dimethyl substitution is often crucial for maintaining a specific conformation and for providing a lipophilic character that can be important for crossing cell membranes or for fitting into a hydrophobic pocket of the target.

Replacing the N,N-dimethyl groups with larger alkyl groups or with a cyclic amine, such as a piperidine (B6355638) or morpholine, can alter the steric bulk and basicity of the molecule, which may lead to changes in activity and selectivity. Similarly, modifying the acetamide linker, for example, by introducing a methyl group on the alpha-carbon, can also influence the conformational flexibility and binding affinity of the compound.

A hypothetical SAR study on analogs of 2-(4-butoxyanilino)-N,N-dimethylacetamide with alterations to the side chain might show the following:

| Compound | Side Chain Modification | Relative Activity (%) |

| 1 | N,N-dimethylacetamide (Parent) | 100 |

| 12 | N-ethyl-N-methylacetamide | 90 |

| 13 | N,N-diethylacetamide | 75 |

| 14 | Pyrrolidin-1-yl-ethanone | 60 |

| 15 | Morpholin-4-yl-ethanone | 50 |

| 16 | N-methylacetamide | 40 |

This table is illustrative and based on general principles of medicinal chemistry.

Influence of Substituent Effects on Reactivity and Molecular Interactions

Electron-withdrawing groups (EWGs) on the aniline ring decrease the electron density on the nitrogen atom, making it less basic and a weaker hydrogen bond donor. Conversely, electron-donating groups (EDGs) increase the electron density on the nitrogen, enhancing its basicity and hydrogen bonding potential. In a study on substituted anilines, it was shown that electron-donating substituents increase the C-N bond length and the pKa of the amino group, while electron-withdrawing substituents have the opposite effect.

These electronic modifications can have a direct impact on the binding affinity of the molecule to its target. For example, if a hydrogen bond between the anilino NH group and an acceptor site on the target protein is crucial for activity, an EDG at the para-position would be expected to enhance this interaction and, consequently, the biological activity. In a quantitative structure-activity relationship (QSAR) analysis of anilinoacridines, a negative correlation with the Hammett parameter σ+ was observed, indicating the importance of electron-releasing substituents for activity. nih.gov

Emerging Research Directions and Future Outlook

Integration of 2-(4-butoxyanilino)-N,N-dimethylacetamide in Automated Synthesis Platforms

The integration of 2-(4-butoxyanilino)-N,N-dimethylacetamide's synthesis into automated platforms represents a significant leap towards efficient and high-throughput production. Automated synthesis, which combines robotics, software, and chemical reactors, could enable the rapid optimization of reaction conditions, such as temperature, pressure, and catalyst loading. This approach would not only accelerate the discovery of novel synthetic routes but also facilitate the generation of a library of derivatives for structure-activity relationship studies. The use of machine learning algorithms to predict optimal reaction parameters based on real-time data from in-line analytical techniques is a key aspect of this futuristic approach.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To gain a deeper understanding of the reaction kinetics and mechanisms involved in the synthesis of 2-(4-butoxyanilino)-N,N-dimethylacetamide, advanced spectroscopic techniques for in situ monitoring are indispensable. Techniques such as Process Analytical Technology (PAT), including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, coupled with chemometrics, would allow for the real-time tracking of reactant consumption and product formation. This data is crucial for ensuring reaction consistency, optimizing yield, and preventing the formation of impurities. Furthermore, advanced nuclear magnetic resonance (NMR) techniques could provide detailed structural information on transient intermediates, offering unprecedented insight into the reaction pathway.

Development of Novel Analytical Methods for Detection and Quantification

The development of sensitive and selective analytical methods is paramount for the detection and quantification of 2-(4-butoxyanilino)-N,N-dimethylacetamide in various matrices. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (MS), are powerful tools for achieving low limits of detection and quantification. The development of specific methods, including the selection of appropriate columns, mobile phases, and mass spectrometric conditions, would be essential for quality control and for potential future pharmacokinetic or environmental studies. The table below outlines a hypothetical set of parameters for a UHPLC-MS/MS method.

| Parameter | Value |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ of the compound |

| Product Ions (m/z) | Two to three specific fragment ions |

Theoretical Prediction of Novel Reactivity Patterns

Computational chemistry offers a powerful avenue for predicting the reactivity of 2-(4-butoxyanilino)-N,N-dimethylacetamide. Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, identify the most reactive sites, and predict the outcomes of various chemical transformations. Such theoretical studies can guide experimental work by suggesting novel reactions and helping to elucidate reaction mechanisms. For instance, calculations could predict the susceptibility of the aromatic ring to electrophilic substitution or the reactivity of the amide bond towards hydrolysis under different conditions.

Exploration of 2-(4-butoxyanilino)-N,N-dimethylacetamide in Interdisciplinary Research Fields

The unique structural features of 2-(4-butoxyanilino)-N,N-dimethylacetamide, combining an aniline (B41778) moiety with a dimethylacetamide group, suggest potential applications in diverse interdisciplinary fields. In sustainable chemistry, it could be investigated as a novel, greener solvent or as a building block for the synthesis of biodegradable polymers. In the field of advanced materials, its incorporation into polymer backbones could impart specific properties, such as thermal stability or altered solubility. Further research could explore its potential as a ligand for metal complexes with interesting catalytic or photophysical properties.

Identification of New Non-Biological Targets for Mechanistic Investigation

While the biological activity of this compound is not the focus here, investigating its interactions with non-biological targets could reveal novel mechanistic insights and applications. For example, its ability to interact with synthetic membranes or supramolecular structures could be explored. Understanding its coordination chemistry with various metal ions could lead to the development of new catalysts or sensors. Mechanistic studies on its degradation pathways under different environmental conditions (e.g., photolysis, hydrolysis) would also be crucial for assessing its environmental fate and persistence.

Q & A

Q. What are the recommended synthetic routes for 2-(4-butoxyanilino)-N,N-dimethylacetamide, and how can its purity be validated?

Methodological Answer: The compound is typically synthesized via a multi-step amidation reaction. A common approach involves coupling 4-butoxyaniline with dimethylacetamide derivatives under controlled conditions (e.g., using carbodiimide crosslinkers for activation). Post-synthesis, purity validation requires a combination of chromatographic techniques (HPLC or column chromatography) and spectroscopic methods. For structural confirmation, use ¹H/¹³C NMR to verify the presence of characteristic peaks (e.g., methyl groups from dimethylacetamide and butoxy aromatic protons) and mass spectrometry for molecular ion validation .

Q. Which analytical techniques are critical for characterizing 2-(4-butoxyanilino)-N,N-dimethylacetamide in academic research?

Methodological Answer: Key techniques include:

- NMR spectroscopy : To resolve the electronic environment of the aromatic and aliphatic protons.

- FT-IR spectroscopy : To confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : For exact mass determination.

- X-ray crystallography : If single crystals are obtainable, this provides unambiguous structural confirmation.

Contradictions in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of synthetic intermediates or solvent effects .

Q. What safety protocols are essential when handling 2-(4-butoxyanilino)-N,N-dimethylacetamide in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to minimize inhalation risks.

- First-aid measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Always consult safety data sheets (SDS) for compound-specific hazards, as analogs like N-butylacetamide require stringent handling .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of 2-(4-butoxyanilino)-N,N-dimethylacetamide under varying solvent systems?

Methodological Answer: Design a Design of Experiments (DoE) approach to test solvents (e.g., DMF vs. THF), temperatures (25–80°C), and catalysts (e.g., DMAP). Monitor yield via HPLC and characterize byproducts using LC-MS. For example, polar aprotic solvents like DMF may enhance reaction rates but increase side-product formation. Statistical tools (ANOVA) can identify significant variables .

Q. How should researchers resolve contradictions in spectral data for 2-(4-butoxyanilino)-N,N-dimethylacetamide derivatives?

Methodological Answer:

- Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for expected chemical shifts).

- Isotopic labeling : Use deuterated analogs to confirm peak assignments.

- Collaborative analysis : Engage crystallography experts if structural ambiguities persist. Contradictions may arise from conformational flexibility or impurities; systematic impurity profiling (e.g., GC-MS headspace analysis) is critical .

Q. What methodologies assess the compound’s stability under different storage conditions (e.g., light, temperature)?

Methodological Answer: Conduct accelerated stability studies :

- Expose samples to 40°C/75% RH (ICH guidelines) for 1–3 months.

- Monitor degradation via HPLC-UV for loss of parent compound and LC-MS for degradants.

- Use Arrhenius modeling to predict shelf-life. Stability data should align with related acetamides, which often degrade via hydrolysis of the amide bond under acidic/alkaline conditions .

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Predict binding affinities to target proteins.

- MD simulations (GROMACS) : Study conformational dynamics over nanosecond timescales.

- QSAR models : Corrogate electronic effects (e.g., Hammett σ values of the butoxy group) with bioactivity. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies enable comparative studies of 2-(4-butoxyanilino)-N,N-dimethylacetamide with structural analogs?

Methodological Answer:

- SAR studies : Synthesize analogs with varying substituents (e.g., methoxy vs. ethoxy groups).

- Thermodynamic profiling : Compare solubility (via shake-flask method) and logP (HPLC-derived).

- Biological assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to quantify potency differences. Reference databases like PubChem for structural analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.